molecular formula C24H27N3O3S2 B2431255 N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207057-31-5

N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2431255
CAS No.: 1207057-31-5
M. Wt: 469.62
InChI Key: ABZIOQSCTDZNGW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-3-19-7-9-20(10-8-19)25-24(28)23-22(11-16-31-23)32(29,30)27-14-12-26(13-15-27)21-6-4-5-18(2)17-21/h4-11,16-17H,3,12-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZIOQSCTDZNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, with the CAS number 1207057-31-5, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C24_{24}H27_{27}N3_{3}O3_{3}S2_{2}
  • Molecular Weight : 469.6 g/mol
  • Structure : The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are often associated with various pharmacological activities.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly dopamine receptors. Research has indicated that compounds with similar structures can act as selective agonists or antagonists for dopamine receptor subtypes, which play critical roles in neuropsychiatric disorders.

Biological Activity

  • Dopamine Receptor Interaction :
    • The compound is hypothesized to exhibit selective activity towards D3 dopamine receptors, which are implicated in mood regulation and reward pathways. Selective D3 receptor agonists have shown promise in treating conditions like schizophrenia and Parkinson's disease by modulating dopaminergic signaling without affecting other receptor subtypes .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds structurally related to this compound may protect against neurodegeneration. This is particularly relevant for dopaminergic neurons, where such protection could mitigate the progression of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted on similar compounds to optimize their efficacy and selectivity. Key findings include:

Compound IDD3R Agonist Activity (EC50_{50})D2R Antagonist Activity (IC50_{50})
1710 ± 150 nM15,700 ± 3,000 nM
2278 ± 62 nM9,000 ± 3,700 nM
398 ± 21 nM>100,000 nM

These results highlight the potential for fine-tuning the chemical structure to enhance desired pharmacological effects while minimizing side effects .

Case Studies

Several studies have explored the therapeutic implications of similar compounds:

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